molecular formula C11H15NO2 B12228640 3-[(Oxan-4-yloxy)methyl]pyridine

3-[(Oxan-4-yloxy)methyl]pyridine

Cat. No.: B12228640
M. Wt: 193.24 g/mol
InChI Key: UKTBBWCXBDNPJJ-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yloxy)methyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an oxan-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxan-4-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with oxan-4-yloxy intermediates. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yloxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Oxan-4-yloxy)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yloxy)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-4-yloxy group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(Piperidin-4-yloxy)methyl]pyridine
  • 2-[(Oxan-4-yloxy)methyl]pyridine
  • 4-[(Oxan-4-yloxy)methyl]pyridine

Comparison: 3-[(Oxan-4-yloxy)methyl]pyridine is unique due to the presence of the oxan-4-yloxy group, which can influence its chemical reactivity and biological activity. Compared to 3-[(Piperidin-4-yloxy)methyl]pyridine, the oxan-4-yloxy group may confer different steric and electronic properties, affecting the compound’s interactions with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(oxan-4-yloxymethyl)pyridine

InChI

InChI=1S/C11H15NO2/c1-2-10(8-12-5-1)9-14-11-3-6-13-7-4-11/h1-2,5,8,11H,3-4,6-7,9H2

InChI Key

UKTBBWCXBDNPJJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCC2=CN=CC=C2

Origin of Product

United States

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